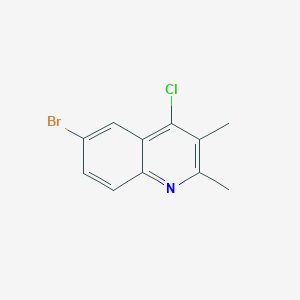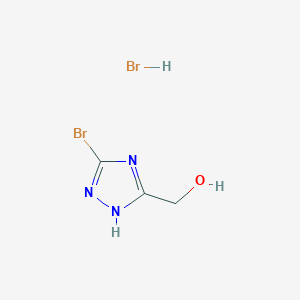
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide
Descripción general
Descripción
“(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide” is a chemical compound with the CAS Number: 1559059-96-9 . It has a linear formula of C3 H4 Br N3 O . Br H .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C3H4BrN3O.BrH/c4-3-5-2(1-8)6-7-3;/h8H,1H2,(H,5,6,7);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.9 . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Enzymatic Activity in Methanol Detoxification
Research on Drosophila melanogaster adults demonstrates that enzymes like cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases (ESTs) are involved in methanol detoxification. These enzymes interact with inhibitors such as 3-amino-1,2,4-triazole (3-AT), 4-methylpyrazole (4-MP), and others, affecting the mortality of Drosophila when exposed to methanol. These findings emphasize the role of these enzymes in metabolizing methanol, highlighting differences in methanol metabolism between larvae and adults, and between genders (Wang et al., 2013).
Impact of 3-Amino-1,2,4-Triazole on Methanol Metabolism
Another study investigating the metabolism of methanol-14C and ethanol-1-14C in rats found that 3-amino,1,2,4-triazole, a known catalase inhibitor, affects the rates of oxidation of ethanol and methanol. The study suggests that both alcohol dehydrogenase and catalase-mediated peroxidation contribute to alcohol metabolism in rat liver, although not exclusively. This research presents a nuanced view of the metabolic pathways involved in methanol and ethanol metabolism and the potential role of inhibitors in these processes (Feytmans & Leighton, 1973).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
For instance, certain substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds have been found to bind to the colchicine binding site of tubulin .
Biochemical Pathways
For example, certain 1H-1,2,3-triazole analogs have been found to mediate hydrophobic interactions with the side chains of specific amino acids .
Result of Action
Related compounds have been found to induce apoptosis in certain cell lines .
Propiedades
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O.BrH/c4-3-5-2(1-8)6-7-3;/h8H,1H2,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQCODZAHRTMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide | |
CAS RN |
1559059-96-9 | |
| Record name | 1H-1,2,4-Triazole-3-methanol, 5-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



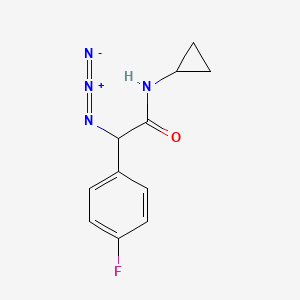

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
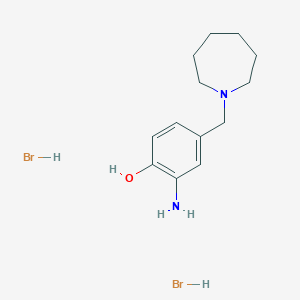
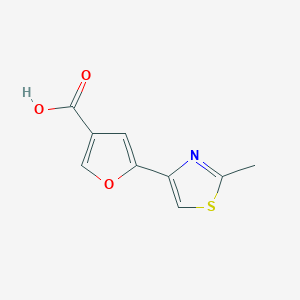
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
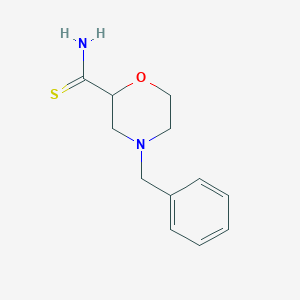

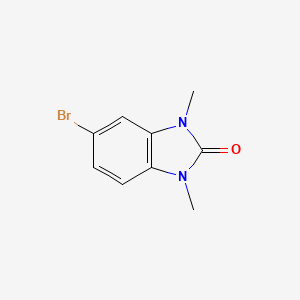

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
